2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide

Catalog No.
S13831676
CAS No.
M.F
C7H13N5O
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanami...

Product Name

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-ethylpropanamide

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C7H13N5O/c1-3-9-6(13)5(2)12-4-10-7(8)11-12/h4-5H,3H2,1-2H3,(H2,8,11)(H,9,13)

InChI Key

GTAQQVCIUBQBFO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)N1C=NC(=N1)N

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide is a compound belonging to the class of 1,2,4-triazoles. It features a five-membered triazole ring containing three nitrogen atoms, which is known for its diverse biological activities and significant role in medicinal chemistry. The compound's structure includes an ethylpropanamide side chain, which enhances its solubility and bioavailability compared to other triazole derivatives. Its molecular formula is C7H13N5OC_7H_{13}N_5O, with a molecular weight of 183.21 g/mol.

  • Oxidation: It can be oxidized to form corresponding oxides using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, typically using sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.

The products formed from these reactions vary based on the specific reagents and conditions used, leading to different substituted triazoles with varying biological activities.

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide exhibits significant biological activity, particularly as an enzyme inhibitor. It has been studied for its potential to inhibit imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis. This inhibition could have implications for antimicrobial and anticancer therapies, as targeting such enzymes can disrupt vital metabolic pathways in pathogens and cancer cells .

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide can be achieved through various methods:

  • Reaction with Succinic Anhydride: One common approach involves reacting succinic anhydride with aminoguanidine hydrochloride, followed by the introduction of various amines.
  • Microwave Irradiation: Utilizing microwave irradiation during the reaction can enhance the efficiency and yield by reducing reaction times significantly.
  • Nucleophilic Opening: For aliphatic amines, the synthesis may proceed via nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring under controlled conditions .

Industrial production often employs optimized reaction conditions to ensure high yield and purity.

The compound has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
  • Chemical Research: Used as a building block for synthesizing more complex molecules.
  • Material Science: Explored for developing new materials due to its unique chemical properties .

Research into the interactions of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide has shown that it acts as a competitive inhibitor of specific enzymes. This interaction is crucial for understanding its potential therapeutic effects and mechanisms of action against various biological targets . Studies have also explored its binding affinities and kinetic parameters in comparison to other known inhibitors.

Several compounds share structural similarities with 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-1,2,4-triazoleBasic triazole structure without side chainsFoundational compound for many derivatives
1,2,4-TriazoleParent compound of the triazole familyKnown for diverse chemical reactivity
4-Amino-1,2,4-triazoleSubstituted at position 4 with amino groupExhibits different biological activities

Uniqueness

The uniqueness of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide lies in its specific substitution pattern and ethylpropanamide side chain. This configuration imparts distinct chemical properties that enhance its solubility and bioavailability compared to other triazole derivatives. The combination of these features makes it a promising candidate for further research in medicinal chemistry and related fields .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

183.11201006 g/mol

Monoisotopic Mass

183.11201006 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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